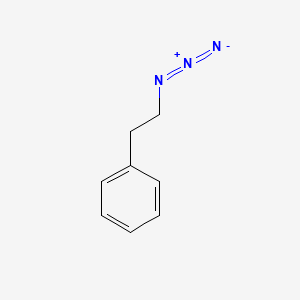

(2-Azidoethyl)benzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Azidoethyl)benzene can be synthesized through several methods. One common approach involves the diazotransfer reaction, where an amino group is converted into an azide group. For instance, the conversion of dopamine into dopamine azide using sodium periodate is a notable example .

Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotransfer reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Azidoethyl)benzene undergoes various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: Reduction of the azide group can yield primary amines.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming different substituted products.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing azides to amines.

Substitution: Acid-catalyzed rearrangement of azides can lead to intramolecular amination, forming valuable heterocyclic amines.

Major Products:

Oxidation: Nitrobenzene derivatives.

Reduction: Phenethylamine.

Substitution: Various heterocyclic amines.

Applications De Recherche Scientifique

Medicinal Chemistry

(2-Azidoethyl)benzene serves as an important intermediate in the synthesis of various bioactive molecules. Its azide functional group allows for further transformations, including cycloaddition reactions that can lead to the formation of diverse heterocycles. For instance, the compound has been utilized in the synthesis of azide-containing pharmaceuticals, which can exhibit unique biological activities due to their structural properties.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be used as a precursor for synthesizing compounds with potential therapeutic effects. For example, it can be converted into substituted benzyl azides that have shown promise in anti-cancer and anti-inflammatory studies .

Polymer Science

The compound is also significant in polymer chemistry, particularly in the development of functional polymers. The azide group allows for "click" chemistry applications, which facilitate the formation of polymers through simple and efficient reactions.

Case Study: Polydopamine Derivatives

In a study focusing on polydopamine derivatives, this compound was polymerized to create particles with distinct properties compared to traditional polydopamine. The resulting materials exhibited stability in water and solubility in organic solvents, making them suitable for various biomedical applications .

Biocatalysis

Recent advancements have highlighted the role of this compound in biocatalytic processes. Engineered enzymes such as myoglobin variants have been shown to catalyze reactions involving azide substrates effectively.

Case Study: Enzyme-Catalyzed Reactions

A study explored the oxidation of primary azides like this compound to aldehydes using engineered myoglobin variants. The results indicated high efficiency and selectivity, showcasing the potential of biocatalysis in transforming azide compounds into valuable products .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for bioactive molecule synthesis | Synthesis of anti-cancer agents |

| Polymer Science | Building block for functional polymers | Creation of soluble polydopamine derivatives |

| Biocatalysis | Enzyme-catalyzed transformations | Oxidation of azides to aldehydes |

Mécanisme D'action

The mechanism of action of (2-Azidoethyl)benzene involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. Additionally, the azide group can be reduced to form amines, which can further participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

(1-Azidoethyl)benzene: Similar structure but with the azide group attached to the first carbon of the ethyl chain.

(2-Azidoethyl)benzene-1,2-diol: A dopamine analogue with an azide group.

Uniqueness: this compound is unique due to its specific placement of the azide group on the second carbon of the ethyl chain, which imparts distinct reactivity and properties compared to its analogues. This unique structure allows for selective reactions and applications in various fields.

Activité Biologique

(2-Azidoethyl)benzene, a compound with the chemical formula CHN (CAS Number 6926-44-9), has garnered attention in various fields, particularly in bioorthogonal chemistry and medicinal applications. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by an azide group attached to the second carbon of an ethyl chain linked to a benzene ring. This unique structure imparts distinct reactivity, making it a valuable compound in synthetic organic chemistry and biological applications.

Target Interaction

The primary action of this compound involves its interaction with biomolecules through bioorthogonal reactions. The azide group allows for selective reactions with alkyne-bearing substrates, facilitating the labeling and tracking of biomolecules in live cells. This property is crucial in imaging and therapeutic applications.

Polymerization

The compound can undergo polymerization, particularly when interacting with dopamine analogues. For instance, it can be polymerized using sodium periodate to form stable polymeric materials that consist mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains.

Bioorthogonal Chemistry

This compound is extensively used in bioorthogonal chemistry for:

- Labeling Biomolecules : It facilitates the attachment of fluorescent or radioactive labels to proteins or nucleic acids, enabling visualization in biological systems.

- Drug Development : As a precursor for pharmaceutical compounds, it plays a role in the design and synthesis of new drugs .

Case Studies

- Drug Delivery Systems : Research has demonstrated that this compound can be incorporated into liposomal formulations for targeted drug delivery. These liposomes enhance the efficacy of anticancer drugs by improving pharmacokinetics and reducing side effects .

- Histone Deacetylase Inhibitors : Studies have explored its potential as a scaffold for developing inhibitors targeting histone deacetylases (HDACs), which are implicated in various cancers .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Unique Feature | Application Area |

|---|---|---|---|

| (1-Azidoethyl)benzene | Azide on first carbon | Different reactivity profile | Organic synthesis |

| This compound-1,2-diol | Dopamine analogue with azide | Selective polymerization | Neurochemistry |

| Benzyl Azide | Simple azide structure | Less complex interactions | Basic organic reactions |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that while the resulting polymeric materials from its reactions are stable in aqueous environments, they exhibit solubility in organic solvents. This property enhances its utility in various experimental conditions.

Future Directions

Research on this compound is evolving, with potential future applications including:

Propriétés

IUPAC Name |

2-azidoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSGPCZWEQJJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219325 | |

| Record name | Benzene, (2-azidoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-44-9 | |

| Record name | Phenethyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-azidoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (2-Azidoethyl)benzene in organic synthesis?

A1: this compound serves as a versatile starting material for generating complex molecules. For instance, it can be enzymatically dihydroxylated using specific E. coli strains to produce cis-cyclohexadienediols. [, ] These diols act as precursors for Diels-Alder reactions, powerful tools for constructing cyclic compounds. [, ] Furthermore, this compound can be transformed into trienes, which subsequently undergo intramolecular Diels-Alder reactions to form intricate polycyclic structures containing nitrogen and oxygen. []

Q2: How does this compound react with cyclopentadienyl ruthenium complexes?

A2: Cyclopentadienyl ruthenium complexes like [Cp∧RuCl2]2 can catalyze the decomposition of this compound. [] This reaction leads to the formation of a tetrazene complex, highlighting the ability of this compound to bind to metal centers. [] While this specific reaction doesn't lead to further transformations of the this compound scaffold, it showcases its reactivity with transition metal complexes, opening possibilities for catalytic applications.

Q3: Can this compound be used to synthesize molecules relevant to medicinal chemistry?

A3: Research demonstrates the potential of this compound in synthesizing complex molecular frameworks. In particular, its use in synthesizing a tricyclic ring system containing all five chiral centers of the natural (–)-morphine skeleton showcases its promise in this area. [] This synthesis highlights the capability of this compound to serve as a building block for complex natural product-like structures, which are often of interest in medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.